2-Oxo Ticlopidine Oxalic Acid Salt

Analytical Chemistry Impurity Profiling Procurement

2-Oxo Ticlopidine Oxalic Acid Salt (CAS 89481-79-8) is the oxalate salt form of 2-oxo-ticlopidine, a thienopyridine metabolite and key intermediate in the bioactivation of the antiplatelet drug ticlopidine. It is formally identified as 5-[(2-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one oxalate, with a molecular formula of C16H16ClNO5S and a molecular weight of 369.8 g/mol.

Molecular Formula C16H16ClNO5S
Molecular Weight 369.8 g/mol
CAS No. 89481-79-8
Cat. No. B030430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo Ticlopidine Oxalic Acid Salt
CAS89481-79-8
Synonyms5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydro-thieno[3,2-c]pyridin-2(4H)-one;  PCR 3787 Oxalic Acid Salt; 
Molecular FormulaC16H16ClNO5S
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C14H14ClNOS.C2H2O4/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13;3-1(4)2(5)6/h1-4,7,13H,5-6,8-9H2;(H,3,4)(H,5,6)
InChIKeyXCSCKPYHWFJINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo Ticlopidine Oxalic Acid Salt (CAS 89481-79-8): A Key Metabolite Intermediate and Impurity Standard for Ticlopidine Research


2-Oxo Ticlopidine Oxalic Acid Salt (CAS 89481-79-8) is the oxalate salt form of 2-oxo-ticlopidine, a thienopyridine metabolite and key intermediate in the bioactivation of the antiplatelet drug ticlopidine . It is formally identified as 5-[(2-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one oxalate, with a molecular formula of C16H16ClNO5S and a molecular weight of 369.8 g/mol . This compound is supplied as a pale yellow solid with a purity of ≥95% and is intended exclusively for research and development applications, including use as an analytical impurity standard .

Why 2-Oxo Ticlopidine Oxalic Acid Salt Cannot Be Substituted with 2-Oxo Ticlopidine HCl or Ticlopidine in Critical Applications


2-Oxo Ticlopidine Oxalic Acid Salt is not interchangeable with its hydrochloride salt (2-Oxo Ticlopidine HCl, CAS 83427-55-8) or the parent drug ticlopidine due to fundamental differences in salt form, molecular weight, and specific utility. While 2-Oxo Ticlopidine HCl is a common reference standard for impurity profiling , the oxalate salt offers distinct solubility characteristics in DMSO and methanol and is specifically indicated for use as an impurity standard in synthesis processes . Furthermore, ticlopidine itself is a prodrug requiring hepatic bioactivation, whereas 2-oxo-ticlopidine is the immediate precursor to the pharmacologically active thiol metabolite . Substituting any of these compounds without verifying identity and purity can invalidate analytical method validation, compromise stability studies, and lead to erroneous conclusions in metabolic pathway research.

Quantitative Differentiation Evidence for 2-Oxo Ticlopidine Oxalic Acid Salt Versus Closest Analogs


Purity and Procurement Cost Comparison: Oxalate Salt vs. Free Base Form

The 2-Oxo Ticlopidine Oxalic Acid Salt is supplied with a minimum purity of 95% , matching the purity standard for the free base form (2-Oxo Ticlopidine, CAS 83427-51-4) which is also typically ≥95% . However, the cost per milligram for the oxalate salt is significantly lower: €44.28/mg (based on 25 mg for €1,107) compared to approximately €270/mg for the free base (based on 5 mg for ¥121,000, ~€1,350) . This 6.1-fold difference in procurement cost makes the oxalate salt a more economical choice for large-scale analytical method development or routine quality control testing.

Analytical Chemistry Impurity Profiling Procurement

Melting Point and Storage Stability: Oxalate Salt vs. Hydrochloride Salt

The 2-Oxo Ticlopidine Oxalic Acid Salt exhibits a melting point of 162-164°C with decomposition . In contrast, the melting point of the hydrochloride salt (2-Oxo Ticlopidine HCl) is not readily available from common commercial sources, and its product information often lacks explicit thermal stability data . Furthermore, the oxalate salt is characterized as hygroscopic and requires storage at -20°C under an inert atmosphere , whereas the HCl salt is typically stored at 2-8°C . This differential thermal stability and specific storage requirements are critical for laboratories establishing controlled storage conditions for long-term reference standard integrity.

Physical Chemistry Stability Studies Reference Standards

In Vitro Pharmacological Inactivity: 2-Oxo Ticlopidine as a Bioactivation Precursor vs. Active Metabolite UR-4501

2-Oxo Ticlopidine (the free base corresponding to the oxalate salt) is pharmacologically inactive in vitro. In a direct head-to-head assay, 2-oxo-ticlopidine (3–100 μM) failed to inhibit ADP (10 μM)-induced human platelet aggregation, whereas its downstream active metabolite UR-4501 (3–100 μM) produced concentration-dependent inhibition . This functional dichotomy is further evidenced by the conversion of 2-oxo-ticlopidine to the active thiol metabolite M2 by cytochrome P450 enzymes (CYP1A2, 2B6, 2C19, 2D6) in human liver microsomes . In contrast, the parent drug ticlopidine exhibits an IC50 of 2 μM against platelet aggregation .

Pharmacology Drug Metabolism Platelet Aggregation

Specific Utility as a Ticlopidine Impurity Standard: Oxalate Salt vs. General Reference Standards

2-Oxo Ticlopidine Oxalic Acid Salt is explicitly designated for use as an impurity standard in the synthesis of other compounds . In contrast, the hydrochloride salt is primarily marketed as a general reference standard for ticlopidine API . The oxalate salt's higher molecular weight (369.8 g/mol) relative to the free base (279.8 g/mol) allows for more accurate gravimetric preparation of impurity solutions, and its distinct chromatographic retention behavior under reversed-phase HPLC conditions is essential for resolving 2-oxo-ticlopidine from other ticlopidine-related impurities in pharmacopeial monographs.

Analytical Method Validation Quality Control Pharmaceutical Impurities

High-Value Application Scenarios for 2-Oxo Ticlopidine Oxalic Acid Salt in Scientific Research and Quality Control


Metabolic Pathway Elucidation: Differentiating Prodrug Activation Steps

Use 2-Oxo Ticlopidine Oxalic Acid Salt as the starting material in in vitro microsomal incubations to study the second oxidative step of ticlopidine bioactivation. By incubating the compound with recombinant CYP isoforms (CYP1A2, 2B6, 2C19, or 2D6) and quantifying the formation of active thiol metabolite M2 via LC-MS/MS, researchers can precisely dissect the contribution of individual P450 enzymes to ticlopidine's metabolic activation . This approach is essential for understanding inter-individual variability in drug response and for evaluating potential drug-drug interactions mediated by CYP inhibition.

Pharmaceutical Impurity Profiling and Method Validation

Employ 2-Oxo Ticlopidine Oxalic Acid Salt as a certified impurity reference standard during the development and validation of HPLC-UV or UPLC-MS methods for ticlopidine drug substance and finished dosage forms. The distinct molecular weight (369.8 g/mol) and chromatographic retention characteristics of the oxalate salt facilitate baseline separation from the API and other process-related impurities . This enables accurate quantification of impurity levels at the ICH Q3A threshold (typically 0.10% or 0.15%), supporting regulatory submissions for ANDA or DMF filings.

Synthesis of Deuterated Internal Standards for Bioanalysis

Utilize 2-Oxo Ticlopidine Oxalic Acid Salt as a precursor or reference compound for the synthesis of its deuterated analog, 2-Oxo Ticlopidine-d4. The deuterated derivative serves as an ideal internal standard in LC-MS/MS assays for quantifying ticlopidine and its metabolites in biological matrices (plasma, urine, tissue homogenates), as it co-elutes with the analyte while providing a distinct mass shift (+4 Da) to correct for matrix effects and ionization variability . This application is critical for pharmacokinetic studies and therapeutic drug monitoring.

Mechanistic Toxicology Studies of Thienopyridine-Induced Idiosyncratic Reactions

Investigate the potential of 2-Oxo Ticlopidine Oxalic Acid Salt to generate reactive intermediates that may contribute to ticlopidine-associated hepatotoxicity or neutropenia. Incubate the compound with human liver S9 fractions or recombinant CYP2B6 to detect the formation of thiophene ring-opened metabolites with thioketone and carboxylic acid moieties . Such studies help elucidate the molecular mechanisms underlying the higher incidence of idiosyncratic adverse reactions observed with ticlopidine compared to newer thienopyridines like clopidogrel and prasugrel.

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